molecular formula C13H14F2N2O3 B2534261 1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide CAS No. 1428363-50-1

1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide

Cat. No.: B2534261
CAS No.: 1428363-50-1
M. Wt: 284.263
InChI Key: WHTYCCLNPQEZIZ-UHFFFAOYSA-N
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Description

1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide is a synthetic organic compound with the molecular formula C13H14F2N2O3

Preparation Methods

The synthesis of 1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine and 3-(difluoromethoxy)aniline.

    Reaction Conditions: The reaction conditions often involve the use of acetylating agents and carboxylating agents under controlled temperatures and pressures.

    Industrial Production: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluoromethoxy group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide can be compared with other similar compounds, such as:

    1-Acetyl-N-[3-(trifluoromethoxy)phenyl]azetidine-3-carboxamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    1-Acetyl-N-[3-(methoxy)phenyl]azetidine-3-carboxamide: The presence of a methoxy group instead of a difluoromethoxy group can also lead to variations in reactivity and applications.

Properties

IUPAC Name

1-acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c1-8(18)17-6-9(7-17)12(19)16-10-3-2-4-11(5-10)20-13(14)15/h2-5,9,13H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTYCCLNPQEZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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